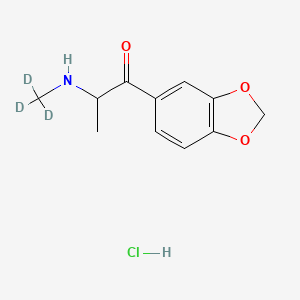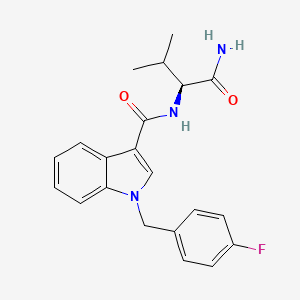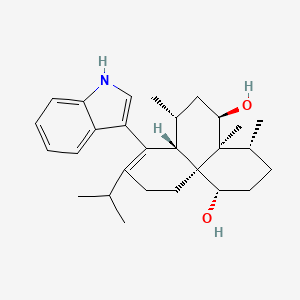
20-Hydroxyaflavinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxyaflavinine is a natural product derived from the metabolites of the ascomycete fungus Tricladium species . It belongs to the class of diterpenoids and is known for its unique chemical structure and biological activities . The compound has a molecular formula of C28H39NO2 and a molecular weight of 421.62 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxyaflavinine typically involves the isolation of the compound from the natural source, Tricladium species . The isolation process includes extraction, purification, and crystallization steps to obtain the pure compound
Industrial Production Methods
Industrial production of this compound is primarily based on the cultivation of the Tricladium species fungus under controlled conditions . The fungus is grown in large fermentation tanks, and the metabolites are extracted using organic solvents such as chloroform, dichloromethane, and ethyl acetate . The extracted metabolites are then purified through chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
20-Hydroxyaflavinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
20-Hydroxyaflavinine has a wide range of scientific research applications due to its unique chemical structure and biological properties . Some of the key applications include:
Chemistry: Used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Studied for its potential anticancer and antiviral activities.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 20-Hydroxyaflavinine involves its interaction with specific molecular targets and pathways . The compound binds to the DNA of cells, inhibiting the synthesis of RNA and proteins, which leads to the inhibition of cell growth . This mechanism is particularly effective against cancer cells, making this compound a promising candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
20-Hydroxyaflavinine is part of a family of indole diterpenes, which includes compounds such as aflavinine, epoxyeujindole-A, and aflavazole . These compounds share similar chemical structures but differ in their functional groups and biological activities .
Aflavinine: Known for its antiinsectant properties.
Epoxyeujindole-A: Exhibits antiviral activities.
Aflavazole: Studied for its anticancer properties.
Propriétés
IUPAC Name |
(1S,4R,4aS,5R,7R,7aS,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3/t17-,18-,23+,24-,26+,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGMWTZTHQRHRE-GSJQUQQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
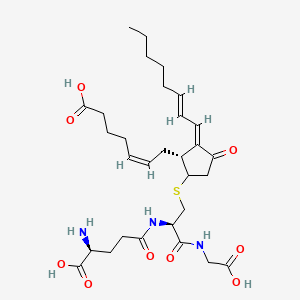
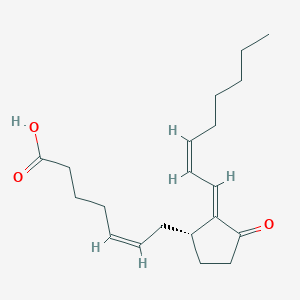
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)

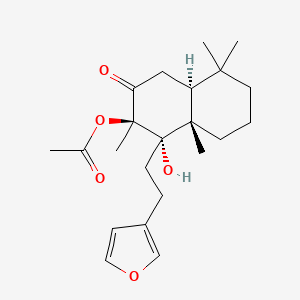

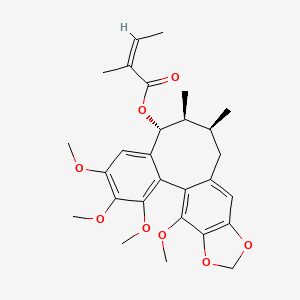
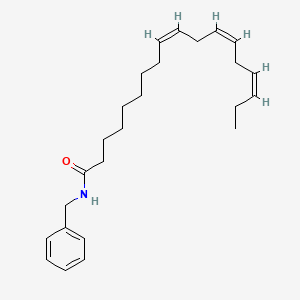
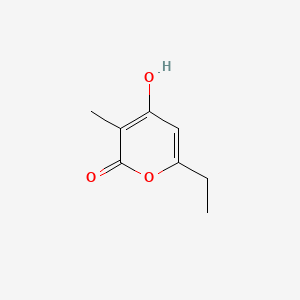

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
